

Application Notes and Protocols: LY345899 in Combination Chemotherapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a folate analog that functions as an inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are critical components of one-carbon metabolism, a pathway essential for the synthesis of nucleotides required for DNA replication and cell proliferation.[2] MTHFD2 is particularly overexpressed in a wide range of cancers, correlating with poor prognosis, which makes it an attractive target for anticancer therapy.[3][4] Inhibition of MTHFD1/2 by LY345899 disrupts nucleotide synthesis, leading to replication stress and cancer cell death.[5] Preclinical studies have demonstrated the potent antitumor activity of LY345899 as a single agent in colorectal cancer models.

Emerging evidence suggests that targeting one-carbon metabolism can sensitize cancer cells to conventional chemotherapy agents, presenting a strong rationale for combination therapies. This document provides detailed application notes and protocols for the use of LY345899 in combination with other chemotherapy agents, based on preclinical findings with MTHFD2 inhibitors.

I. Rationale for Combination Therapies



The inhibition of MTHFD2 disrupts the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair. This disruption can create metabolic vulnerabilities in cancer cells that can be exploited by other chemotherapeutic agents.

Combination with Antifolates (e.g., Pemetrexed, Methotrexate, 5-Fluorouracil)

• Mechanism of Synergy: Antifolates like pemetrexed, methotrexate, and 5-fluorouracil (5-FU) also target key enzymes in nucleotide synthesis. By inhibiting MTHFD2 with LY345899, cancer cells become more reliant on the salvage pathway for nucleotide synthesis. The concurrent administration of antifolates, which inhibit other enzymes in this pathway, can lead to a more profound depletion of nucleotides and enhanced cancer cell death. Down-regulation of MTHFD2 has been shown to sensitize renal cell carcinoma cells to methotrexate and 5-FU. Furthermore, a specific MTHFD2 inhibitor, DS18561882, has demonstrated synergistic anti-tumor effects when combined with pemetrexed in lung adenocarcinoma models.

Combination with PARP Inhibitors

 Mechanism of Synergy: MTHFD1/2 inhibitors, such as TH9619, have been shown to induce replication stress and cause thymidylate depletion, leading to the misincorporation of uracil into DNA. This DNA damage can be exacerbated by PARP inhibitors, which block a key pathway for DNA single-strand break repair. The combination of an MTHFD1/2 inhibitor with a PARP inhibitor has been shown to result in synergistic cancer cell killing.

Combination with EGFR Inhibitors

 Mechanism of Synergy: Uncontrolled tumor growth, even in nutrient-limited environments, can sometimes override the efficacy of growth factor inhibitors like those targeting EGFR. It has been suggested that combining an MTHFD2 inhibitor with an EGFR inhibitor could be a promising strategy for cancers that have developed resistance to EGFR inhibitors alone.

II. Quantitative Data from Preclinical Studies

While specific combination data for LY345899 is limited, the following tables summarize relevant data from studies on MTHFD2 inhibitors, which provide a strong basis for designing experiments with LY345899.



Table 1: In Vitro IC50 Values for MTHFD1/2 Inhibitors

| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
|------------|-----------|-----------|--|-----------|
| LY345899 | MTHFD1 | - | 96 | _ |
| MTHFD2 | - | 663 | | |
| DS18561882 | MTHFD2 | - | >18-fold selective for MTHFD2 over MTHFD1 | |

Table 2: In Vivo Efficacy of MTHFD1/2 Inhibitors (Single Agent)

| Compound | Cancer Model | Dosing | Effect | Reference |
|------------|---|-------------------------------------|---------------------------|-----------|
| LY345899 | Colorectal Cancer Xenograft | 5-10 mg/kg, IP, 5 d/wk for 4 wks | Potent antitumor activity | |
| DS18561882 | Breast Cancer Xenograft (MDA- MB-231) | 300 mg/kg | Decreased tumor burden | _ |

Table 3: Preclinical Combination Efficacy of an MTHFD2 Inhibitor with Pemetrexed

| Combination | Cell Lines | Effect | Reference |
|---|--------------------------------------|---|-----------|
| DS18561882 (10 μM) + Pemetrexed (5 μM) | A549, H1299 (Lung Adenocarcinoma) | Synergistic anti-tumor activity in MTT assays | |

III. Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating the efficacy of MTHFD2 inhibitors in combination with other chemotherapy agents. These should be optimized for specific cell lines and animal models.



Protocol 1: In Vitro Cell Viability Assay (MTT or similar)

Objective: To determine the synergistic effect of LY345899 and a chemotherapy agent on cancer cell viability.

Materials:

- Cancer cell line of interest (e.g., A549 lung cancer, SW620 colorectal cancer)
- · 96-well plates
- Complete growth medium
- LY345899
- Chemotherapy agent (e.g., pemetrexed)
- MTT reagent (or other viability assay reagent)
- DMSO (for dissolving compounds)
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well
 and allow them to adhere for 24 hours.
- Compound Preparation: Prepare stock solutions of LY345899 and the combination agent in DMSO. Create a dilution series for each compound and for the combination at a fixed ratio.
- Treatment: Treat the cells with increasing concentrations of LY345899 alone, the chemotherapy agent alone, and the combination of both. Include a vehicle control (DMSO).
- Incubation: Incubate the treated cells for 72-120 hours.
- Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.



Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of LY345899 in combination with a chemotherapy agent on tumor growth.

Materials:

- Immunodeficient mice (e.g., BALB/c nude mice)
- Cancer cell line for implantation (e.g., A549, SW620)
- Matrigel (optional)
- LY345899
- Chemotherapy agent (e.g., pemetrexed)
- · Appropriate vehicle for each drug
- Calipers for tumor measurement

Procedure:

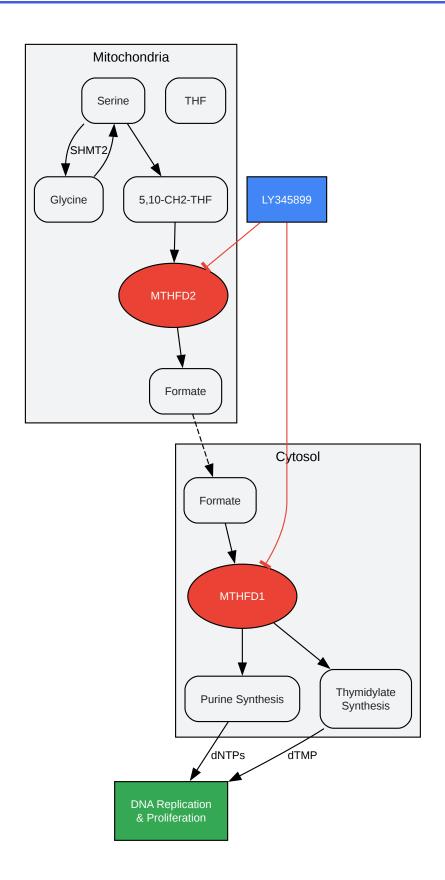
- Cell Implantation: Subcutaneously inject 1-5 million cancer cells in a suitable buffer (e.g., PBS) with or without Matrigel into the flank of each mouse.
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into four groups: (1) Vehicle control, (2) LY345899 alone, (3) Chemotherapy agent alone, and (4) LY345899 + Chemotherapy agent.
- Drug Administration: Administer the drugs at predetermined doses and schedules. For example, LY345899 could be administered at 5-10 mg/kg via intraperitoneal injection 5 days a week, and the chemotherapy agent according to its established protocol.



- Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint: At the end of the study (e.g., after 4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Data Analysis: Plot tumor growth curves for each group. Statistically compare the final tumor volumes and weights between the different treatment groups to assess the efficacy of the combination therapy.

IV. VisualizationsSignaling Pathway Diagram





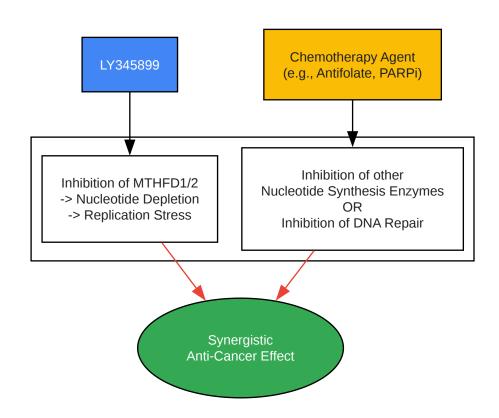
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Caption: Inhibition of MTHFD1 and MTHFD2 by LY345899 disrupts one-carbon metabolism.



Experimental Workflow Diagram





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